BDM44768
Description
Properties
CAS No. |
2011754-00-8 |
|---|---|
Molecular Formula |
C24H22FN5O3 |
Molecular Weight |
447.47 |
IUPAC Name |
(S)-4-fluoro-N-((1-(4-(hydroxyamino)-1-(naphthalen-2-yl)-4-oxobutan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide |
InChI |
InChI=1S/C24H22FN5O3/c25-20-9-7-18(8-10-20)24(32)26-14-21-15-30(29-27-21)22(13-23(31)28-33)12-16-5-6-17-3-1-2-4-19(17)11-16/h1-11,15,22,33H,12-14H2,(H,26,32)(H,28,31)/t22-/m0/s1 |
InChI Key |
RASCFMYPAZDCKQ-QFIPXVFZSA-N |
SMILES |
O=C(NCC1=CN([C@@H](CC2=CC=C3C=CC=CC3=C2)CC(NO)=O)N=N1)C4=CC=C(F)C=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BDM44768; BDM-44768; BDM 44768; |
Origin of Product |
United States |
Discovery and Synthetic Methodologies of Bdm44768
Application of Kinetic Target-Guided Synthesis (KTGS) in BDM44768 Discovery
Kinetic Target-Guided Synthesis (KTGS) is a fragment-based lead discovery method where the target protein actively participates in the irreversible assembly of its own inhibitor from a collection of smaller, reactive molecular fragments. nih.govmanetschlab.com This strategy streamlines the discovery process by integrating molecular screening and chemical synthesis into a single step. nih.gov The discovery of this compound represents a significant success for the KTGS methodology, yielding a potent and selective inhibitor for IDE, a protease implicated in both type-2 diabetes and Alzheimer's disease.
Principles and Mechanistic Aspects of KTGS for Ligand Identification
The fundamental principle of KTGS is that a biological target, such as an enzyme, can accelerate the formation of a high-affinity bidentate ligand by binding two complementary, reactive fragments in proximity within its active site. nih.govmanetschlab.com This templated assembly occurs because the enzyme stabilizes a productive reactive conformation of the two fragments, effectively lowering the activation energy for the irreversible reaction that links them together. nih.gov
The process begins with a library of molecular fragments designed with complementary reactive groups. When these fragments are incubated with the target protein, those that bind to adjacent sites on the protein surface are brought into close proximity and proper orientation. This proximity dramatically increases the effective concentration of the reactants, accelerating an irreversible chemical reaction between them. The product of this reaction, a larger molecule formed in situ, is often a potent inhibitor because its structure is inherently complementary to the binding site that templated its formation. A commonly employed reaction in KTGS is the Huisgen 1,3-dipolar cycloaddition between azides and alkynes to form a stable triazole ring, a reaction often referred to as "click chemistry". nih.gov
Reagents and Reaction Conditions Utilized in this compound Synthesis
The synthesis of this compound via KTGS involves the in situ click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition, between an azide-containing fragment and an alkyne-containing fragment. This reaction is known for its high selectivity and efficiency under biological conditions.
While specific details on the proprietary fragments used for the initial discovery are not fully disclosed, the general methodology involves:
A library of azide-functionalized fragments: These are small molecules designed to have some affinity for one part of the IDE active site.
A library of alkyne-functionalized fragments: These are designed to bind to an adjacent region of the IDE active site.
Reaction Conditions: The fragments are incubated together with the purified IDE protein in an aqueous buffer system at or near physiological pH and temperature. The reaction is allowed to proceed for a set period, during which the enzyme templates the formation of the triazole-containing product, this compound. The identification of the newly formed inhibitor is typically accomplished using sensitive analytical techniques like mass spectrometry.
Role of the IDE Target in Templated Synthesis of this compound
In the discovery of this compound, the Insulin-Degrading Enzyme (IDE) served as the molecular template. The enzyme's catalytic site, a large internal chamber, possesses distinct sub-pockets capable of binding the small azide (B81097) and alkyne fragments simultaneously.
By binding these reactive fragments in a specific orientation, IDE facilitates the following:
Proximity Effect: IDE brings the reactive azide and alkyne moieties into close contact, a state that is statistically improbable in dilute solution.
Orientational Steering: The enzyme's three-dimensional structure orients the fragments in a conformation that is optimal for the cycloaddition reaction to occur.
This templating effect accelerates the formation of this compound over the background, non-templated reaction. Crystallographic analysis has subsequently shown that this compound binds to the catalytic zinc-binding site within IDE, locking the enzyme in a closed, inactive conformation. This confirms that the molecule was assembled in the precise location required for potent inhibition, demonstrating the efficacy of the target-templated approach.
Exploration of Structure-Activity Relationships (SAR) During this compound Development
Following the initial discovery of the lead compound via KTGS, medicinal chemists typically engage in Structure-Activity Relationship (SAR) studies to optimize the molecule's properties. SAR analysis involves systematically modifying the chemical structure of a compound and observing the effect of these changes on its biological activity. nih.gov This process aims to enhance potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity. mdpi.com
For this compound and its analogs, SAR studies would focus on modifications to different parts of the molecule, guided by the initial triazole-containing scaffold.
Table 1: Hypothetical SAR Exploration for this compound Analogs
| Region of Modification | Structural Change Example | Potential Impact on Activity |
|---|---|---|
| Alkyne-Derived Fragment | Substitution on aromatic rings (e.g., adding electron-withdrawing or donating groups). mdpi.com | Modulate binding affinity, solubility, and metabolic stability. |
| Azide-Derived Fragment | Altering the linker length or flexibility. | Optimize positioning within the IDE active site. |
| Triazole Core | N/A (Generally conserved as the core linker). | The triazole itself is a stable, bio-isosteric linker. |
Comparison of KTGS for this compound with Other Inhibitor Discovery Strategies
The discovery of this compound through KTGS stands in contrast to other common drug discovery methods, particularly in the context of challenging targets like IDE.
High-Throughput Screening (HTS): HTS involves testing vast libraries of pre-synthesized compounds for activity against a target. While powerful, HTS campaigns for IDE inhibitors have often been unsuccessful. Many identified "hits" were later found to be non-specific, toxic, or possessed very low potency, proving difficult to optimize through medicinal chemistry. KTGS avoids this by building the inhibitor directly within the target's active site, ensuring a high degree of complementarity from the outset.
Rational Drug Design: This strategy relies on a detailed understanding of the target's three-dimensional structure to design inhibitors in silico. While effective for many targets, designing inhibitors for large, complex active sites like that of IDE can be challenging. Rational design often requires significant computational resources and may not fully account for the dynamic nature of the protein. KTGS is a more empirical approach that allows the target itself to select the best-fitting fragments, reducing the reliance on predictive modeling. nih.gov
Fragment-Based Drug Discovery (FBDD): KTGS is a form of FBDD. However, traditional FBDD first identifies low-affinity fragments that bind to the target (e.g., via X-ray crystallography or NMR) and then separately undertakes the synthetic challenge of linking them together. researchgate.net KTGS streamlines this by combining the identification and linking steps, using the target to template the ideal connection between fragments that are already bound. researchgate.net
Table 2: Comparison of Inhibitor Discovery Strategies
| Strategy | Advantages | Disadvantages | Relevance to this compound |
|---|---|---|---|
| Kinetic Target-Guided Synthesis (KTGS) | High hit quality; inhibitor is "custom-built" for the active site; streamlines screening and synthesis. nih.gov | Requires purified, stable protein; relies on suitable bio-orthogonal chemistry. | Successful: Led to the discovery of the potent and selective inhibitor this compound. |
| High-Throughput Screening (HTS) | Screens very large, diverse libraries; well-established methodology. | High rate of false positives and non-specific hits; can be costly and resource-intensive. | Largely Unsuccessful for IDE: Previous efforts yielded few viable lead compounds. |
| Rational (Structure-Based) Design | Can be highly efficient if the target structure is well-understood; predictive power. | Relies on high-resolution structural data; can be computationally intensive; protein dynamics are a challenge. | Complements KTGS in the optimization (SAR) phase. |
Molecular and Structural Characterization of Bdm44768 Ide Interactions
Binding Site Analysis of BDM44768 within Human IDE (hIDE)
This compound functions as a catalytic site inhibitor, binding within the enzyme's active cleft. nih.govresearchgate.net This cleft is formed by the juxtaposition of IDE's N-terminal (IDE-N) and C-terminal (IDE-C) domains. researchgate.net The binding of this compound directly competes with substrates like insulin (B600854), physically occupying the space required for proteolysis. nih.gov
A critical interaction for the inhibitory function of this compound is the chelation of the catalytic zinc ion located in the IDE-N domain. researchgate.net The hydroxamate group of this compound binds tightly to this essential Zn2+ ion, which is a key component of the enzyme's catalytic machinery. researchgate.net The HxxEH motif within IDE-N contains the residues that coordinate this zinc ion. acs.orgnih.gov
Beyond zinc chelation, other specific contacts stabilize the inhibitor within the active site. Structural analyses have shown that the fluorinated aromatic group of this compound establishes a π-bond interaction with the side chain of residue Phe820, located in the IDE-C domain. researchgate.net This interaction with a proximal residue further anchors the inhibitor in its position.
The triazole moiety of this compound is crucial for its high-affinity binding and plays a distinct role in its interaction with IDE. This part of the molecule interacts with the positively charged guanidinium (B1211019) group of Arginine 824 (Arg824), a residue within the IDE-C domain. researchgate.net This interaction contributes to the precise positioning and stable binding of the inhibitor within the catalytic pocket. researchgate.net Hydrogen/deuterium (B1214612) exchange mass spectrometry (HDX-MS) studies have confirmed that the region encompassing residues 824–830 is part of the substrate-binding cleft and that potent inhibitors like this compound significantly reduce the hydrogen/deuterium exchange in this area, indicating direct engagement. nih.gov
| This compound Moiety | Interacting IDE Component | Domain | Interaction Type | Reference |
|---|---|---|---|---|
| Hydroxamate Group | Catalytic Zinc (Zn2+) Ion | IDE-N | Chelation | researchgate.net |
| Fluorinated Aromatic Group | Phenylalanine-820 (Phe820) | IDE-C | π-bond | researchgate.net |
| Triazole Moiety | Arginine-824 (Arg824) | IDE-C | Cation-π Interaction | researchgate.net |
Conformational Dynamics of IDE upon this compound Binding
The binding of this compound does more than simply block the active site; it fundamentally alters the enzyme's structural dynamics, which are essential for its catalytic cycle.
IDE is a dynamic enzyme that transitions between "open" and "closed" conformations. acs.orgelifesciences.org The open state is necessary for capturing substrates and releasing cleavage products, while the closed state is required for catalysis. acs.orgmdpi.com In the absence of a substrate, IDE predominantly exists in an open state. nih.gov
Crystallographic and small-angle X-ray scattering (SAXS) analyses have demonstrated that the binding of this compound locks the enzyme in a closed conformation. researchgate.netresearchgate.net By binding across the IDE-N and IDE-C domains within the catalytic chamber, this compound effectively acts as a molecular staple, stabilizing the extensive contacts between the two domains and preventing the enzyme from reopening. nih.govresearchgate.net This induced closed state renders the catalytic chamber inaccessible to substrates, thereby potently inhibiting the enzyme's proteolytic activity. nih.gov
The catalytic cycle of IDE is dependent on a rapid transition between its open and closed states. nih.gov This conformational flexibility allows the enzyme to accommodate and process a variety of substrates. mdpi.com The binding of this compound fundamentally modulates these dynamics by trapping the enzyme in the closed state. nih.govresearchgate.net This prevents the conformational switch back to the open state, which is the rate-limiting step for substrate capture and product release. nih.govmdpi.com By halting this essential open-closed transition, this compound effectively shuts down the enzyme's ability to perform multiple catalytic turnovers.
The large-scale conformational transition between the open and closed states of IDE is mediated by a network of interactions at the interface between the IDE-N and IDE-C domains. elifesciences.org Molecular dynamics simulations have identified specific residues that are critical to this process. Notably, Arginine-668 (Arg668) in the IDE-C domain has been identified as a "molecular latch" that mediates the open-close transition. elifesciences.orgresearchgate.net This residue facilitates key protein motions through charge-swapping interactions with residues in the IDE-N domain. elifesciences.orgresearchgate.net While this compound does not bind directly to this residue, its action of stabilizing the closed state inherently relies on the integrity of the molecular machinery that governs this transition, in which Arg668 plays a pivotal role. elifesciences.orgresearchgate.netbiorxiv.org Mutating Arg668 to alanine (B10760859) was shown to profoundly alter the conformational dynamics and catalytic activity of IDE, underscoring its importance in the open-closed transition that is arrested by this compound. elifesciences.orgresearchgate.net
| Phenomenon | Description | Key Residue(s) | Reference |
|---|---|---|---|
| Induced Conformation | This compound locks IDE in a stable, catalytically inactive "closed" state. | N/A | nih.govresearchgate.net |
| Transition Modulation | The inhibitor prevents the essential open-closed conformational transition required for the catalytic cycle. | N/A | nih.govmdpi.com |
| Conformational Latch | Arginine-668 acts as a molecular latch, mediating the open-close transition through inter-domain interactions. | Arginine-668 (R668) | elifesciences.orgresearchgate.netbiorxiv.org |
Biophysical Techniques Employed for Characterization of this compound-IDE Complex
A combination of high-resolution structural biology and solution-based biophysical methods has been instrumental in elucidating the conformational changes and binding dynamics of the this compound-IDE complex.
X-ray crystallography has provided atomic-level detail of the this compound-IDE interaction. proteopedia.orgrcsb.org The crystal structure of the human IDE (hIDE) in complex with this compound (PDB accession code: 4NXO) reveals that the inhibitor binds within the catalytic site of the enzyme. rcsb.orgresearchgate.netebi.ac.ukebi.ac.ukatomistry.comproteopedia.org This binding locks IDE into a "closed" conformation, which prevents substrates from accessing the catalytic chamber. proteopedia.orgnih.govosti.gov
Key interactions observed in the crystal structure include:
The hydroxamate group of this compound chelates the catalytic zinc ion (Zn²⁺) located in the N-terminal domain (IDE-N) of the enzyme. nih.govtandfonline.com
The fluorinated phenyl group of this compound engages in a π-stacking interaction with the side chain of Phenylalanine 820 (Phe820) in the C-terminal domain (IDE-C). nih.govtandfonline.com
The triazole ring of the inhibitor interacts with the guanidinium group of Arginine 824 (Arg824) in IDE-C. nih.gov
The naphthyl side chain of this compound is situated within a hydrophobic pocket in the C-terminal domain of the catalytic site. nih.gov
These interactions span both the N- and C-terminal domains of IDE, effectively bridging them and stabilizing the closed, inactive state of the enzyme. nih.govtandfonline.commdpi.com
Table 1: Crystallographic Data for this compound-IDE Complex
| Parameter | Value |
|---|---|
| PDB ID | 4NXO rcsb.org |
| Resolution | 2.73 Å proteopedia.org |
| R-Value Work | 0.213 |
| R-Value Free | 0.264 |
| Space Group | P 21 21 21 |
| Unit Cell Dimensions (Å) | a=89.5, b=119.7, c=232.7 |
Data sourced from the RCSB Protein Data Bank.
The binding of this compound induces the following changes in the SAXS profile of IDE:
A reduction in the radius of gyration (Rg) from 53.1 Å to 47.6 Å. researchgate.netnih.gov
A decrease in the maximum dimension (Dmax) from 180 Å to 160 Å. researchgate.net
These changes are indicative of the enzyme adopting a more compact, closed conformation, which corroborates the findings from X-ray crystallography. researchgate.netnih.gov
Table 2: SAXS Parameters for IDE in the Absence and Presence of this compound
| Condition | Radius of Gyration (Rg) (Å) | Maximum Dimension (Dmax) (Å) |
|---|---|---|
| IDE alone | 53.1 researchgate.netnih.gov | 180 researchgate.net |
| IDE + this compound | 47.6 researchgate.netnih.gov | 160 researchgate.net |
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for probing protein dynamics and conformational changes in solution. thermofisher.comnih.govnih.govanr.fr Studies using HDX-MS have shown that the binding of this compound to IDE leads to a significant reduction in the rate of deuterium exchange in specific regions of the enzyme. nih.govnih.govelifesciences.org This reduced exchange is indicative of these regions becoming less solvent-accessible and more structurally ordered upon inhibitor binding.
Notably, a significant decrease in H/D exchange was observed in the "door" subdomain of IDE, a region critical for substrate access and catalysis. nih.govelifesciences.org This finding further supports the model that this compound locks IDE in a closed conformation, thereby preventing substrate entry. nih.govnih.gov Interestingly, another potent IDE inhibitor, 6bK, which binds to a different site, also induces a reduction in HDX in the door subdomain, highlighting the dynamic nature of this region and its importance for enzyme function. nih.gov
Cryo-Electron Microscopy (Cryo-EM) has emerged as a valuable tool for studying the structure of large and flexible protein complexes. elifesciences.org While the primary structural information for the this compound-IDE complex has been derived from X-ray crystallography, cryo-EM studies of IDE in its apo and substrate-bound states have provided crucial context for understanding the conformational landscape of the enzyme. nih.govnih.govelifesciences.org These studies have revealed multiple conformational states of IDE, including open and partially closed forms, which are essential for substrate capture and product release. nih.govelifesciences.org The ability of this compound to stabilize the closed conformation, as seen in crystallography and SAXS, can be better appreciated in the context of the dynamic conformational ensemble revealed by cryo-EM.
Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to confirm the direct interaction between this compound and IDE in solution. nih.govtandfonline.com In ¹⁹F NMR experiments, the signal of the fluorine-containing this compound was observed to broaden significantly upon the addition of IDE. nih.gov This line broadening is a classic sign of a small molecule binding to a much larger protein, confirming the physical interaction between the two. nih.gov The extent of broadening was more pronounced for this compound compared to a related, less potent compound, indicating a tighter interaction. nih.gov
Selectivity Profile of this compound Against Related Metalloenzymes
A crucial aspect of a therapeutic inhibitor is its selectivity for the target enzyme over other related proteins. This compound has been shown to be a highly selective inhibitor of IDE. proteopedia.orgnih.gov When tested against a panel of other metalloproteases, this compound displayed significantly weaker or no inhibitory activity. nih.govnih.gov
For instance, this compound exhibits over 100-fold selectivity for IDE compared to matrix metalloproteases (MMPs) and neprilysin. In another study, the IC₅₀ values for neprilysin and endothelin-converting enzyme (ECE) were found to be 3 μM and 7 μM, respectively, which are considerably higher than its potent inhibition of IDE. nih.gov This high degree of selectivity is attributed to the specific interactions formed between this compound and the unique structural features of the IDE catalytic site.
Table 3: Selectivity of this compound against other Metalloenzymes
| Enzyme | Inhibition | Reference |
|---|---|---|
| Neprilysin | >100-fold weaker than IDE | |
| Matrix Metalloproteases (MMPs) | >100-fold weaker than IDE | |
| Endothelin-Converting Enzyme (ECE) | IC₅₀ = 7 μM | nih.gov |
| Meprin A | Not explicitly stated, but meprins are related metalloproteases. science.govnih.govnih.gov | |
| Angiotensin-Converting Enzyme | ≥1000-fold weaker than IDE | mdpi.com |
Cellular and Subcellular Effects of Bdm44768
Impact on Insulin-Degrading Enzyme Activity in Various Cell Culture Models
BDM44768 functions as a selective competitive inhibitor of Insulin-Degrading Enzyme (IDE). osti.govresearchgate.net Studies have shown that this compound inhibits IDE activity by binding to its catalytic cleft, effectively competing with natural substrates. osti.govresearchgate.netnih.gov Furthermore, crystallographic and small angle X-ray scattering analyses indicate that this compound locks IDE in a closed conformation, preventing substrates from accessing the catalytic chamber. osti.govresearchgate.netnih.gov
In cell culture models such as HepG2 cells, this compound has been shown to engage intracellular IDE. researchgate.netresearchgate.net This engagement is demonstrated by the compound's ability to shift the melting curves of IDE in cellular thermal shift assays (CETSA), indicating a change in the enzyme's thermal stability upon binding. researchgate.net For instance, treatment with 30 µM this compound resulted in a ΔT Agg of 3.1 °C for IDE in HepG2 cells compared to a vehicle control, suggesting target engagement. researchgate.net
Incubation with this compound in primary human islets has been observed to strongly induce the upregulation of HSPA5 expression and moderately induce MKI67 expression. nih.gov These findings are consistent with observations in EndoC cells and suggest a role for IDE in protein homeostasis within human beta cells. nih.gov
Modulation of Cellular Protein Homeostasis Pathways
Protein homeostasis, or proteostasis, involves pathways that maintain the structural, quantitative, and functional stability of intracellular proteins, including the ubiquitin-proteasome system, autophagy, and the endoplasmic reticulum. nih.govresearchgate.netnih.gov IDE is implicated in cellular protein homeostasis by degrading monomeric forms of various amyloidogenic peptides, thereby preventing the formation of toxic aggregates. nih.gov
Evidence suggests a role for IDE in protein homeostasis in human beta cells. nih.gov IDE interacts with proteasome complexes and ubiquitin, indicating a potential influence on the ubiquitin-proteasome system. nih.gov Furthermore, IDE has been proposed to act as a "dead-end chaperone" and is induced by proteotoxic stress. nih.gov
Pharmacological inhibition of IDE with this compound has been shown to impact protein homeostasis pathways. researchgate.net Studies using proteomics and transcriptomics approaches in pancreatic islet cells have revealed an upregulation of pathways related to RNA processing, translation, and splicing in cells with IDE relative to those without, and proximity biotinylation studies indicate interaction of IDE with components like CCR4-NOT, an mRNA deadenylase. researchgate.net This suggests a potential cooperation between IDE and CCR4-NOT in controlling protein expression under proteotoxic and metabolic stress. researchgate.net
Endoplasmic Reticulum (ER) Stress Response Modulation via IRE1 Pathway
The Endoplasmic Reticulum (ER) stress response is a crucial cellular pathway activated by the accumulation of misfolded proteins in the ER lumen. frontiersin.orgnih.govnih.gov The Inositol-Requiring Enzyme 1 (IRE1) pathway is a key branch of the unfolded protein response (UPR), transducing the signal of misfolded protein accumulation from the ER to the nucleus. frontiersin.orgnih.gov
This compound has been shown to exacerbate ER stress-induced IRE1 activation in hepatocytes. medchemexpress.commedchemexpress.comresearcher.liferesearchgate.net This potentiation of the IRE1 pathway activation by this compound has been observed under conditions of ER stress induced by agents such as tunicamycin (B1663573) or palmitate. researcher.liferesearchgate.net The effects of this compound on IRE1 activation can be abolished by IRE1 inhibitors like 4μ8c and KIRA6, highlighting the specificity of its action on this pathway. researcher.life
Research indicates that this compound modulates the IRE1 pathway, affecting the levels of phosphorylated IRE1α (p-IRE1α) and total IRE1α (t-IRE1α) proteins in HepG2 cells under ER stress conditions induced by tunicamycin or palmitate. researchgate.net
Implications for Cellular Lipid Accumulation in Hepatocytes
Hepatic steatosis, characterized by the accumulation of triglycerides and other neutral lipids in hepatocytes, is a key feature of non-alcoholic fatty liver disease (NAFLD). mdpi.comfrontiersin.org There is a bidirectional relationship between lipid accumulation and ER stress in hepatocytes. researchgate.net
This compound has been found to promote lipid accumulation in hepatocytes. medchemexpress.commedchemexpress.comresearcher.liferesearchgate.net This effect is often observed in conjunction with its exacerbation of ER stress-induced IRE1 activation. medchemexpress.commedchemexpress.comresearcher.liferesearchgate.net Studies in HepG2 cells treated with palmitate, a model for inducing lipid accumulation and ER stress, show that this compound treatment leads to increased lipid droplet accumulation. researchgate.net This increase in lipid droplets is dependent on the IRE1 pathway, as inhibition of IRE1 with 4μ8c abolishes the effect of this compound on lipid accumulation. researchgate.net
The promotion of lipid accumulation by this compound in hepatocytes appears to be mediated, at least in part, through the IRE1 pathway. researcher.liferesearchgate.net
Effects on Pancreatic Beta Cell Function and Insulin (B600854) Secretion in vitro
Pancreatic beta cells are crucial for regulating glucose metabolism through the synthesis and secretion of insulin. frontiersin.orgwikipedia.org In vitro models using pancreatic beta cell lines and primary islets are utilized to investigate beta cell function and insulin secretion. frontiersin.org
Incubation of primary human islets with this compound, a specific competitive IDE inhibitor, has been shown to induce changes in gene expression related to protein homeostasis, such as the upregulation of HSPA5 and MKI67. nih.gov While this suggests an impact on beta cell health and potential regeneration, the direct effects on insulin secretion in vitro are complex and not uniformly described as stimulatory in the provided sources. nih.govmdpi-res.com
Research indicates that IDE inhibition can have deleterious effects on insulin secretion in mice, which raises concerns about its inhibition in the context of type 2 diabetes. mdpi.com Although not directly an in vitro study, this highlights the intricate role of IDE in beta cell function. Some studies mention this compound in the context of beta-cell dysfunction in vitro and modestly improved insulin, but the precise mechanisms and direct effects on glucose-stimulated insulin secretion in various in vitro models require further detailed examination of specific research findings. mdpi-res.com
Influence on Amyloidogenic Peptide Metabolism (e.g., Aβ1-40) in Neural Cell Lines
Insulin-Degrading Enzyme (IDE) is known to degrade various amyloidogenic peptides, including amyloid-beta (Aβ) peptides such as Aβ1-40 and Aβ1-42. researchgate.netnih.govmdpi.comacs.orgnih.gov Aβ peptides are crucially involved in Alzheimer's disease, forming amyloid plaques in the brain. pulsus.comnih.gov Neural cell lines are used to model aspects of Alzheimer's disease and study Aβ metabolism. pulsus.comnih.govbiorxiv.org
Given that this compound is an inhibitor of IDE, its influence on the metabolism of amyloidogenic peptides like Aβ in neural cell lines is a relevant area of investigation. While the provided search results confirm that IDE degrades Aβ researchgate.netnih.govmdpi.comacs.orgnih.gov, the direct effects of this compound specifically on Aβ1-40 metabolism in neural cell lines are not explicitly detailed with experimental data in the search snippets. However, one source mentions that inhibition of IDE may lead to increased levels of amyloidogenic peptides such as Aβ42 and IAPP. acs.org This suggests that by inhibiting IDE, this compound could potentially influence the accumulation of Aβ peptides in neural cells, although specific data on Aβ1-40 in neural cell lines treated with this compound is not prominently featured.
Studies utilizing human neural cell lines, including those with mutations in amyloid precursor protein (APP), are employed to model Aβ production and accumulation. nih.govbiorxiv.org These models demonstrate the generation and secretion of Aβ peptides. biorxiv.org The role of IDE in clearing Aβ in the cytosol of human brain lysates and cerebrospinal fluid is established. nih.gov Therefore, inhibiting IDE with compounds like this compound would logically impact Aβ metabolism in neural contexts, likely leading to increased levels of Aβ due to reduced degradation.
Preclinical in Vivo Studies of Bdm44768 in Animal Models
Systemic Effects on Insulin (B600854) Signaling and Circulating Insulin Levels in Mice
Acute administration of BDM44768 to mice has been shown to increase insulin signaling. researchgate.netacs.org This is an expected outcome, as this compound inhibits IDE, the primary enzyme responsible for insulin degradation. researchgate.netnih.gov By blocking IDE, the compound effectively reduces insulin clearance, leading to elevated levels of circulating insulin. mdpi.com
Specifically, treatment with this compound resulted in modestly increased plasma insulin levels after an intraperitoneal (IP) insulin administration in mice. nih.gov Furthermore, during glucose challenges, this compound administration led to increased plasma insulin levels, underscoring its role in modulating insulin clearance mechanisms. However, this effect on circulating insulin levels after a glucose challenge was observed in non-obese diabetic (NOD) mice but not in wildtype mice. mdpi.com
Modulation of Glucose Homeostasis in Animal Models
Despite increasing insulin signaling, acute treatment with this compound surprisingly impairs glucose tolerance in mice. researchgate.netacs.org Studies have demonstrated that administration of this compound leads to a significant worsening of both oral and IP glucose tolerance in wildtype B6 mice. mdpi.comnih.gov This impairment of glucose tolerance has been observed in multiple mouse models. nih.gov
In IDE-null mice, the effects of this compound on glucose tolerance were not observed, indicating that the compound's impact is dependent on the presence of IDE. mdpi.comnih.gov
The metabolic phenotypes observed with this compound treatment are directly linked to its inhibition of IDE. The fact that this compound had no effect on glucose tolerance in mice lacking IDE confirms that its actions are IDE-dependent. mdpi.comnih.gov This specificity is crucial for understanding the compound's mechanism of action and the broader physiological roles of IDE. The compound selectively inhibits IDE over other metalloproteases. researchgate.netacs.org
A key finding from the in vivo studies of this compound is the dissociation between its effects on insulin signaling and glucose tolerance. While the compound enhances insulin signaling, it simultaneously impairs glucose tolerance. researchgate.net This suggests that the inhibition of IDE's catalytic activity, while boosting insulin levels, may disrupt other pathways essential for normal glucose homeostasis. researchgate.net This paradoxical effect raises questions about the general therapeutic utility of inhibiting IDE's catalytic activity for treating diabetes. researchgate.netacs.org It is thought that the impaired glucose tolerance, despite enhanced insulin signaling, may be due to the non-proteolytic roles of IDE in processes like insulin secretion.
Assessment of Specific Hepatic Metabolic Pathways (e.g., Gluconeogenesis)
To investigate the mechanisms behind the impaired glucose tolerance, researchers have examined the effect of this compound on specific hepatic metabolic pathways. Studies using pyruvate (B1213749) tolerance testing have established that this compound does not alter hepatic gluconeogenesis. mdpi.com This finding suggests that the negative impact of this compound on glucose homeostasis is not mediated through an increase in the liver's production of glucose.
Comparative Analysis of in vivo Phenotypes with Other IDE Modulators
The in vivo effects of this compound have been compared with other IDE modulators, revealing different outcomes on glucose tolerance. nih.gov For instance, in stark contrast to this compound, the IDE inhibitors 6bK and NTE-1 have shown different effects on glucose tolerance in animal models. mdpi.comnih.gov Specifically, the compound 6bK has been found to improve oral glucose tolerance in diet-induced obese mice. This suggests that how a modulator interacts with IDE—whether at the catalytic site like this compound or at an exosite like 6bK—may lead to different physiological responses. nih.gov These comparative studies highlight the complexity of IDE's function and suggest that substrate-selective inhibition might be a more viable therapeutic strategy to avoid the adverse metabolic side effects seen with broad catalytic inhibitors like this compound.
Interactive Data Table: In Vivo Effects of this compound in Mice
| Parameter | Effect of this compound | Mouse Model | Reference |
|---|---|---|---|
| Insulin Signaling | Increased | Wildtype | researchgate.netacs.org |
| Circulating Insulin Levels (post-IP insulin) | Modestly Increased | Wildtype | mdpi.comnih.gov |
| Circulating Insulin Levels (during glucose challenge) | Increased | Non-obese diabetic (NOD) | mdpi.com |
| Circulating Insulin Levels (during glucose challenge) | No significant change | Wildtype | mdpi.com |
| Oral Glucose Tolerance | Worsened | Wildtype B6, NOD | mdpi.comnih.gov |
| Intraperitoneal Glucose Tolerance | Worsened | Wildtype B6, NOD | mdpi.comnih.gov |
| Effect on Glucose Tolerance | IDE-dependent | IDE-null vs. Wildtype | mdpi.comnih.gov |
| Hepatic Gluconeogenesis | No alteration | Not specified | mdpi.com |
Table of Compounds
| Compound Name |
|---|
| This compound |
| BDM44619 |
| 6bK |
| NTE-1 |
| Ii1 |
| BDM43079 |
| BDM43124 |
| BDM35899 |
| Ebselen |
| Cefmetazole |
| Rabeprazole |
| Tunicamycin (B1663573) |
| 4μ8C |
| KIRA6 |
| sPIF |
| RG-101 |
| 8-Hydroxyefavirenz |
| BI-6015 |
| HBV-IN-35 |
| Bestatin |
| Rosiglitazone |
| Indinavir |
| Metformin |
| Pasireotide |
| Pegvisomant |
| Angiotensin 1-7 |
| Dexamethasone |
Broader Research Implications and Future Directions for Bdm44768
Re-evaluation of IDE as a Therapeutic Target in Metabolic Disorders Based on BDM44768 Findings
The development of this compound has been instrumental in refining our understanding of the insulin-degrading enzyme's (IDE) role in metabolic regulation. researchgate.netresearchgate.net As a major protease for insulin (B600854), IDE has long been considered a potential drug target for type 2 diabetes. researchgate.netnih.gov The initial hypothesis was that inhibiting IDE would increase insulin levels, thereby improving glucose control. However, studies involving this compound have revealed a more complex and paradoxical reality.
Acute administration of this compound in mice did lead to an increase in insulin signaling. researchgate.netnih.gov Surprisingly, this was accompanied by impaired glucose tolerance, a finding that challenges the straightforward utility of inhibiting IDE's catalytic activity for diabetes treatment. researchgate.netnih.gov These results, which are consistent with observations in IDE-deficient mice, suggest that IDE's role in glucose homeostasis extends beyond simple insulin degradation. nih.gov The unexpected outcome has cast doubt on the general usefulness of pan-IDE catalytic inhibition for treating diabetes and has prompted a critical re-evaluation of this therapeutic strategy. researchgate.netnih.gov
The findings with this compound underscore the need to consider IDE's multifaceted functions, including its potential non-proteolytic activities and its degradation of other key hormones like glucagon (B607659) and amylin, which are also vital for glucose homeostasis. nih.gov This has shifted the focus towards developing a more nuanced understanding of IDE's physiological roles, which could pave the way for novel therapeutic approaches for metabolic diseases. mdpi.com
Potential Research Avenues in Neurodegenerative Diseases (e.g., Alzheimer's Disease)
Beyond its role in metabolism, the insulin-degrading enzyme (IDE) is a key player in the degradation of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease. researchgate.netnih.gov The inhibitor this compound serves as a critical tool to dissect the intricate relationship between insulin metabolism and Aβ clearance, opening new research avenues in neurodegenerative diseases.
By selectively inhibiting IDE, researchers can investigate the downstream effects on Aβ levels and aggregation. Studies have indicated that modulating IDE activity can influence Aβ levels in cellular models, highlighting the potential of using compounds like this compound to explore these interactions further. Genetic studies and research using knockout models have already linked IDE to Alzheimer's disease, and this compound provides a chemical probe to explore this connection pharmacologically. researchgate.netnih.gov
The dual role of IDE in degrading both insulin and Aβ presents a therapeutic conundrum. nih.gov However, the use of this compound allows for controlled studies to understand the balance between these two competing pathways. This research is crucial for determining whether targeted IDE inhibition could be a viable strategy to reduce Aβ burden without negatively impacting glucose metabolism, or if alternative strategies, such as developing substrate-selective modulators, are necessary. researchgate.netnih.gov
Emerging Role in Cancer Research and IDE Overexpression Studies
Recent studies have highlighted the overexpression of the insulin-degrading enzyme (IDE) in various cancers, suggesting a potential role for this enzyme in tumor progression and development. nih.govresearchgate.net IDE's involvement in degrading insulin and other growth factors, combined with its non-proteolytic functions, positions it as an intriguing subject in cancer research. nih.govmdpi.com
IDE has been shown to be overexpressed in tumors of the central nervous system and has been identified as a risk factor for relapse in breast cancer. nih.govresearchgate.net The development of potent inhibitors like this compound provides a valuable means to pharmacologically probe the functions of IDE in cancer cells. mdpi.com By observing the effects of IDE inhibition, researchers can elucidate its role in cancer cell proliferation, survival, and resistance to therapies. researchgate.net
Furthermore, IDE's interactions with the ubiquitin-proteasome system and its potential chaperone-like activities suggest that its role in cancer may extend beyond its enzymatic function. nih.gov The use of this compound in cancer models can help to dissect these catalytic and non-catalytic roles, potentially revealing new therapeutic vulnerabilities in cancers where IDE is overexpressed. nih.govresearchgate.net
Contribution to Chemical Biology Methodologies, Particularly KTGS Advancement
The discovery of this compound is a landmark achievement for the field of kinetic target-guided synthesis (KTGS). researchgate.netresearchgate.net This innovative approach utilizes the biological target itself to catalyze the formation of its own high-affinity inhibitor from a pool of reactive fragments. researchgate.nettandfonline.com this compound stands out as the first catalytic site inhibitor of the insulin-degrading enzyme (IDE) developed using KTGS that was suitable for in vivo studies. researchgate.netresearchgate.net
The success of this compound has significantly validated KTGS as a powerful strategy for lead discovery in drug development. researchgate.net The process involved designing "warhead" fragments, in this case, hydroxamate azides, to bind to the enzyme's active site, which then "click" with other fragments to form the final, potent inhibitor. This method allows for the generation of inhibitors that are exquisitely shaped to the target's binding pocket. tandfonline.com
The development of this compound has provided a compelling case study that showcases the potential of KTGS to generate novel, potent, and selective modulators for challenging protein targets. researchgate.net This has spurred further interest and development in KTGS and other target-centric synthesis methodologies within the chemical biology community. tandfonline.com
Development of Substrate-Selective IDE Modulators Inspired by this compound Research
The paradoxical effects of the pan-IDE inhibitor this compound, particularly the worsening of glucose tolerance, have highlighted a critical need for more sophisticated modulators of the insulin-degrading enzyme (IDE). researchgate.netnih.gov This has spurred research into the development of substrate-selective inhibitors, which would ideally inhibit the degradation of one substrate (like insulin) while leaving the degradation of others (like glucagon or amyloid-beta) unaffected. researchgate.netresearchgate.net
The challenges encountered with this compound have underscored the potential pitfalls of complete catalytic inhibition of a multi-substrate enzyme like IDE. nih.gov The research community has since shifted focus towards identifying compounds that bind to allosteric sites or exosites on the enzyme, thereby altering its substrate preference rather than blocking its active site entirely. nih.govresearchgate.net
The discovery of compounds like 6bK, which selectively inhibits insulin degradation and improves glucose tolerance in mice, demonstrates the feasibility and potential therapeutic benefit of this approach. nih.govmdpi.com The lessons learned from this compound have been instrumental in guiding this new direction, emphasizing that reprogramming IDE's activity, rather than simply inhibiting it, may be the key to unlocking its therapeutic potential. researchgate.net
Structural Biology and Computational Design Insights for Analog Development
The detailed structural and mechanistic understanding of the interaction between this compound and the insulin-degrading enzyme (IDE) has provided a robust foundation for the rational design of new analogs. X-ray crystallography and small-angle X-ray scattering (SAXS) analyses have revealed that this compound locks IDE into a closed, inhibited conformation, preventing substrate access to the catalytic chamber. researchgate.netnih.gov
This high-resolution structural information is invaluable for computational biologists and medicinal chemists. bayer.comnih.gov By visualizing the precise binding mode of this compound, including the chelation of the catalytic zinc ion by its hydroxamate group and key interactions with both the N- and C-terminal domains of IDE, researchers can design new molecules with potentially improved properties. tandfonline.com Computational methods, such as molecular docking and dynamic simulations, can be employed to predict how modifications to the this compound scaffold will affect binding affinity, selectivity, and the conformational state of the enzyme. lcbio.pltechnion.ac.ilpasteur.fr
This structure-based drug design approach allows for the systematic optimization of lead compounds. For instance, chemists can explore different functional groups to enhance interactions with specific residues in the binding pocket or to improve pharmacokinetic properties. The insights gained from this compound serve as a detailed blueprint for the development of the next generation of IDE modulators.
Exploration of IDE's Non-Proteolytic Functions in the Context of this compound Interaction
The unexpected in vivo effects of this compound have brought the non-proteolytic functions of the insulin-degrading enzyme (IDE) into sharp focus. researchgate.netnih.gov While this compound is a potent inhibitor of IDE's catalytic activity, its administration leads to outcomes that cannot be solely explained by the prevention of substrate degradation. nih.gov This suggests that IDE's roles in cellular processes are more diverse than previously appreciated and may involve functions independent of its protease activity. mdpi.comnih.gov
Research has indicated that IDE can act as a chaperone-like protein, interacting with and stabilizing other proteins, and may even have a role in modulating the ubiquitin-proteasome system. nih.govnih.gov For example, IDE has been shown to interact with androgen and glucocorticoid receptors, potentially influencing steroid hormone signaling pathways. researchgate.net The binding of this compound could conceivably modulate these non-proteolytic interactions, leading to the observed complex physiological responses.
The use of this compound provides a unique opportunity to investigate these non-catalytic roles. By comparing the effects of this compound with those of genetically engineered, catalytically inactive IDE mutants, researchers can begin to disentangle the proteolytic and non-proteolytic functions of the enzyme. This line of inquiry is crucial for a comprehensive understanding of IDE biology and for the development of future therapeutic strategies that may target specific functions of the enzyme. nih.govresearchgate.net
Q & A
Q. Why has this compound's paradoxical induction of glucose intolerance hindered its translation to diabetes therapy?
- Answer : While this compound increases insulin availability, chronic IDE inhibition disrupts glucose homeostasis via undefined pathways (e.g., altered counter-regulatory hormone secretion). Future studies should explore IDE's non-catalytic roles or develop partial inhibitors to balance insulin degradation and glucose regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
